
Ethyl5-(bromomethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(bromomethyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(bromomethyl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of strong acids and brominating agents under controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-(bromomethyl)-2-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of ethyl 5-(aminomethyl)-2-nitrobenzoate.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Applications De Recherche Scientifique
Ethyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(bromomethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Ethyl 5-(bromomethyl)-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 5-(chloromethyl)-2-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-(bromomethyl)-3-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 5-(bromomethyl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique reactivity and applications of ethyl 5-(bromomethyl)-2-nitrobenzoate, particularly in terms of its substitution and redox chemistry.
Propriétés
Formule moléculaire |
C10H10BrNO4 |
|---|---|
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
ethyl 5-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)8-5-7(6-11)3-4-9(8)12(14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
GZMDPBOKQUUGJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

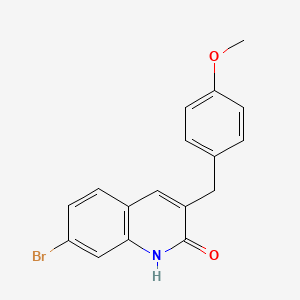
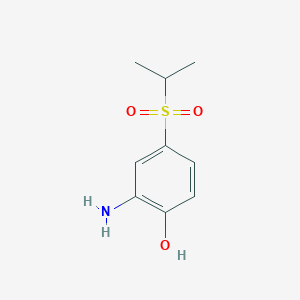
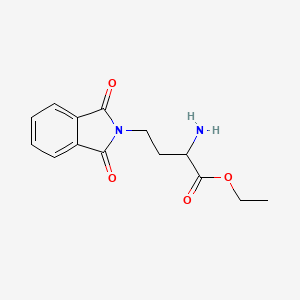
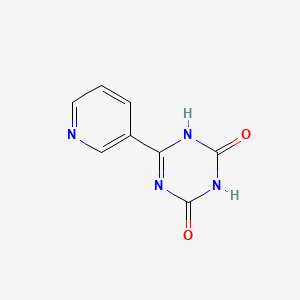
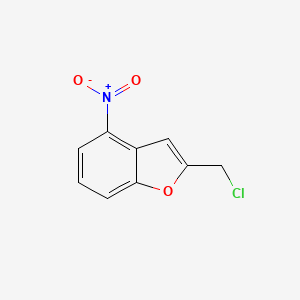

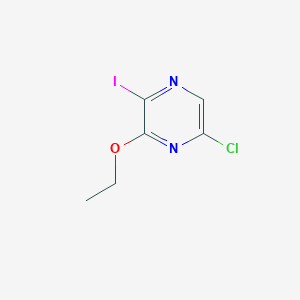
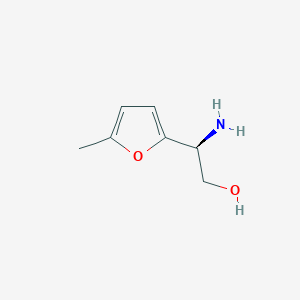
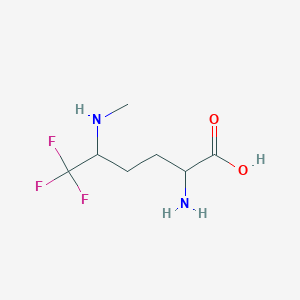
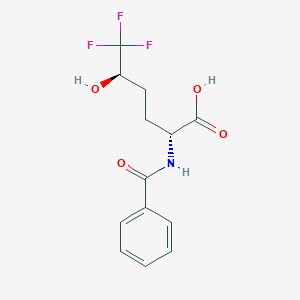
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

